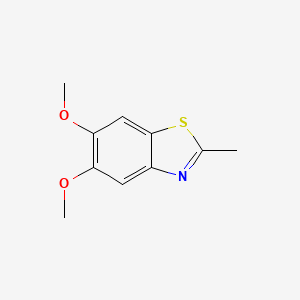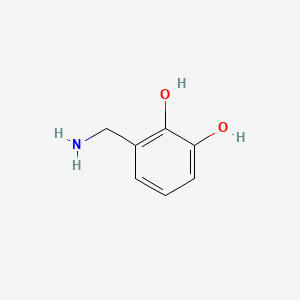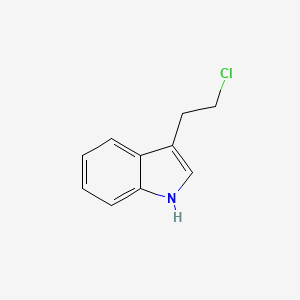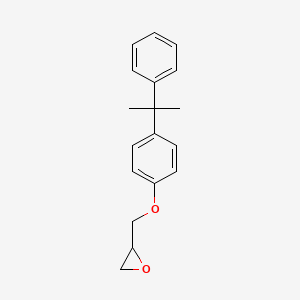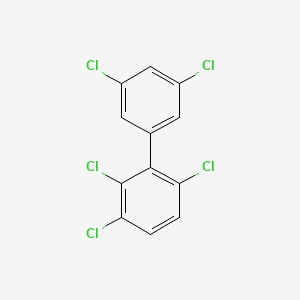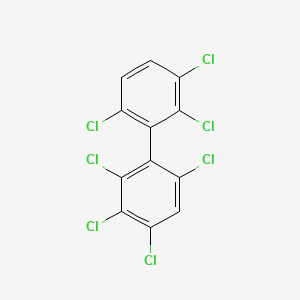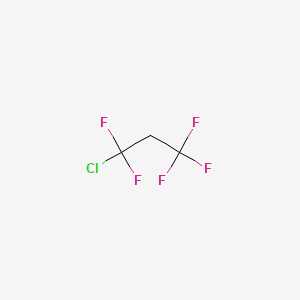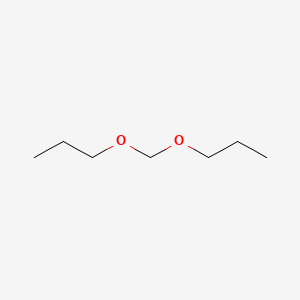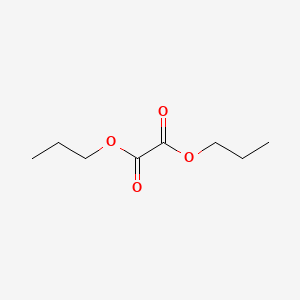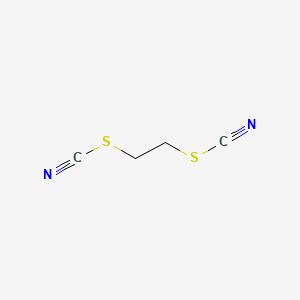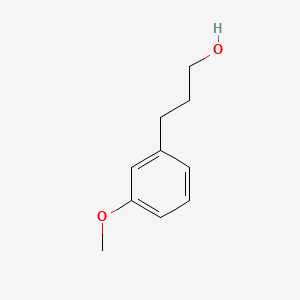
1-Propanol, 3-(m-methoxyphenyl)-
Overview
Description
“1-Propanol, 3-(m-methoxyphenyl)-”, also known as “3-(3-Methoxyphenyl)-1-propanol”, is a chemical compound with the empirical formula C10H14O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 3-(m-methoxyphenyl)-” can be represented by the SMILES string COC1=CC(CCCO)=CC=C1 . The molecular weight of this compound is 166.22 .
Physical And Chemical Properties Analysis
“1-Propanol, 3-(m-methoxyphenyl)-” is a solid substance . It has a density of 1.0±0.1 g/cm3 . The boiling point is 283.4±15.0 °C at 760 mmHg .
Scientific Research Applications
Asymmetric Synthesis and Chiral Intermediates One significant application of derivatives similar to 1-Propanol, 3-(m-methoxyphenyl)- is in the asymmetric synthesis of chiral intermediates for antidepressant drugs. A study demonstrated the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the potential of enzymatic methods to produce chiral alcohols with high enantioselectivity. This process is crucial for the pharmaceutical industry, where the production of enantiomerically pure substances can significantly impact the efficacy and safety of medications (Choi et al., 2010).
Photovoltaic Research Derivatives of 1-Propanol, 3-(m-methoxyphenyl)-, particularly those involving methoxy phenyl groups, have been explored in polymer-based photovoltaic research. Poly(3-hexylthiophene) and phenyl-C61-butyric acid methyl ester are notable examples, showcasing the role of such compounds in enhancing the efficiency of solar cells. The study on these materials provides insights into their utility in bulk-heterojunction photovoltaic cells, demonstrating significant advancements in renewable energy technologies (Dang et al., 2011).
Mechanofluorochromic Properties Research on 3-aryl-2-cyano acrylamide derivatives, including compounds with methoxy phenyl groups, reveals their potential in developing materials with tunable optical properties. These compounds exhibit distinct luminescence behaviors based on their stacking modes, offering promising applications in optoelectronics and molecular sensing. The ability to manipulate their emission properties through physical stimuli like grinding highlights their versatility for various scientific and industrial applications (Song et al., 2015).
Atmospheric Chemistry and Environmental Impacts The kinetics and reaction products of compounds related to 1-Propanol, 3-(m-methoxyphenyl)-, with atmospheric radicals have been studied to understand their environmental fate. Such research is critical in assessing the atmospheric lifetime and potential impacts of volatile organic compounds on air quality and climate change. Identifying the reaction pathways and end-products can inform strategies to mitigate the environmental footprint of these chemicals (Barrera et al., 2019).
Safety And Hazards
“1-Propanol, 3-(m-methoxyphenyl)-” is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organ is the respiratory system .
properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQNLCSYCFLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222845 | |
| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(m-methoxyphenyl)- | |
CAS RN |
7252-82-6 | |
| Record name | 3-Methoxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-m-Anisyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, 3-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-M-ANISYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

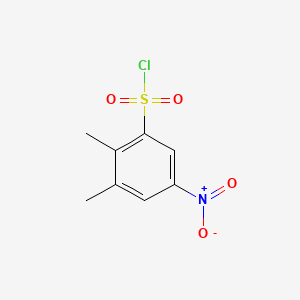
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)
